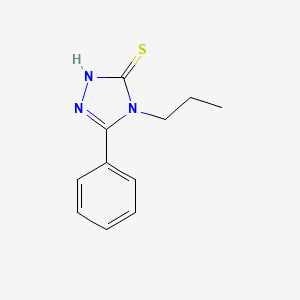

5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol

描述

5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that belongs to the class of triazoles It is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid hydrazide with carbon disulfide in the presence of an alkali to form potassium dithiocarbazinate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents, alkylating agents, or acylating agents.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives.

科学研究应用

Chemical Applications

Synthesis Building Block

5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the development of derivatives with enhanced properties for various applications.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For example, in vitro studies have demonstrated its effectiveness against pathogens such as Escherichia coli and Candida albicans .

Mechanisms of Action

The compound's thiol group allows it to interact with enzymes involved in oxidative stress responses and cellular signaling pathways. It can modulate the activity of enzymes like glutathione peroxidase and superoxide dismutase, influencing cellular processes such as apoptosis and proliferation.

Medical Applications

Potential Drug Development

Due to its ability to interact with multiple biological targets, this compound has been investigated for potential therapeutic applications in treating diseases such as cancer and inflammatory conditions. Studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, revealing that specific modifications to the triazole structure significantly enhanced their anticancer properties. The findings suggest that these derivatives could serve as leads for new anticancer therapies .

Industrial Applications

Catalyst Development

In industrial settings, this compound is utilized in developing new materials with unique properties. Its ability to form stable complexes with metal ions makes it valuable in catalyst design for chemical reactions.

作用机制

The mechanism of action of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects .

相似化合物的比较

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-propyl-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Comparison: Compared to similar compounds, 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant research findings.

Overview of the Compound

This compound features a triazole ring that plays a crucial role in its biological interactions. The presence of a thiol group enhances its reactivity and ability to form disulfide bonds with proteins, particularly those containing cysteine residues. This interaction is pivotal in modulating enzyme activity and influencing various cellular processes.

Biochemical Interactions

The compound interacts with several enzymes involved in oxidative stress responses, such as glutathione peroxidase and superoxide dismutase. These interactions are primarily facilitated by the thiol group, which can influence the activity of metalloenzymes by acting as a ligand for metal ions.

Cellular Effects

This compound has been shown to affect cell signaling pathways related to apoptosis and proliferation. It can activate the MAPK/ERK pathway, promoting cell growth while also inducing apoptosis through caspase activation.

Molecular Mechanism

At the molecular level, this compound binds to biomolecules such as DNA and proteins, altering their structure and function. It influences gene expression by interacting with transcription factors and regulatory proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its efficacy has been demonstrated through susceptibility tests using agar-well diffusion methods .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

| Candida albicans | 25 µg/mL |

Case Studies

- Antifungal Activity : A study reported the synthesis of novel derivatives of this compound that showed enhanced antifungal properties compared to traditional agents. The derivatives were tested against multiple fungal strains with promising results .

- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mitochondrial pathways. The activation of caspases was observed, indicating its potential as an anticancer agent .

Dosage Effects in Animal Models

Dosage studies reveal that low concentrations of this compound enhance antioxidant defenses and promote cell survival. Conversely, higher doses can lead to oxidative stress and DNA damage. A specific dosage range is necessary to achieve therapeutic effects without toxicity.

Stability and Environmental Factors

The stability of this compound under laboratory conditions is notable; however, it may degrade under extreme temperatures or pH levels. Long-term exposure studies indicate sustained biological effects over time, including persistent alterations in gene expression and signaling pathways.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves sequential reactions such as acylation, hydrazinolysis, nucleophilic addition of phenylisothiocyanate, and alkaline cyclization. For example, in analogous compounds, NaOH (7% solution) is used to facilitate cyclization under reflux, followed by neutralization with acetic acid to precipitate the product . Purification via recrystallization (e.g., using propan-2-ol) and validation via HPLC with diode-array detection ensures purity .

- Key Variables : Solvent choice (ethanol, methanol), reaction time (1–2 hours), and temperature (reflux conditions) significantly impact yield .

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Techniques :

- 1H NMR Spectroscopy : Assigns protons in the triazole ring, propyl chain, and phenyl group. For example, the propyl group shows characteristic triplet and multiplet signals between δ 0.8–1.6 ppm .

- IR Spectroscopy : Confirms the presence of thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

- Elemental Analysis : Validates molecular formula (e.g., C₁₁H₁₂N₃S) with deviations <0.3% .

Q. What solvent systems are suitable for recrystallizing this compound?

- Recrystallization Protocols : Propan-2-ol is commonly used due to its polarity and ability to dissolve the compound at elevated temperatures while allowing gradual crystal formation upon cooling . Alternative solvents like ethanol or diethyl ether may require optimization based on substituent hydrophobicity .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

- Methodology :

- Target Selection : Prioritize enzymes like lanosterol 14-α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (COX-2) based on structural analogs showing inhibitory activity .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, triazole-thiol derivatives exhibit binding affinities via hydrogen bonding with catalytic residues (e.g., Tyr355 in COX-2) .

- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with known inhibitors and validate via in vitro assays .

Q. What strategies resolve contradictions in spectroscopic data for triazole-thiol derivatives?

- Case Study : Discrepancies in NMR signals may arise from tautomerism (e.g., thione-thiol equilibrium). Use dynamic NMR or low-temperature experiments to stabilize tautomers and assign peaks unambiguously .

- Cross-Validation : Combine multiple techniques (e.g., LC-MS for molecular weight confirmation, IR for functional groups) to reconcile conflicting data .

Q. How can ADME analysis guide the development of this compound as a drug candidate?

- In Silico Tools :

- Lipophilicity : Calculate logP values (e.g., ~3.2 for analogs) to assess membrane permeability .

- Metabolic Stability : Use CYP450 inhibition assays to predict hepatic clearance. For example, triazole-thiols often show moderate CYP3A4 affinity, requiring structural tweaks to reduce toxicity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Process Optimization :

属性

IUPAC Name |

3-phenyl-4-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGVLMVJJZIJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359207 | |

| Record name | 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26029-08-3 | |

| Record name | 2,4-Dihydro-5-phenyl-4-propyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26029-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。